3-[2-(3-Chlorophenyl)acetyl]benzonitrile
Description
3-[2-(3-Chlorophenyl)acetyl]benzonitrile (CAS 465514-69-6) is a benzonitrile derivative featuring a 3-chlorophenylacetyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₅H₁₀ClNO, with a molecular weight of 255.7 g/mol (calculated from stoichiometry). The compound is primarily used in industrial and scientific research, particularly in pharmaceutical and chemical synthesis contexts .
Properties
IUPAC Name |
3-[2-(3-chlorophenyl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-14-6-2-3-11(8-14)9-15(18)13-5-1-4-12(7-13)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDYVGSDLQKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383255 | |
| Record name | 3-[2-(3-chlorophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-69-6 | |
| Record name | 3-[2-(3-chlorophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Chlorophenyl)acetyl]benzonitrile typically involves the reaction of 3-chlorobenzyl chloride with benzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Chlorophenyl)acetyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-[2-(3-Chlorophenyl)acetyl]benzoic acid or 3-[2-(3-Chlorophenyl)acetyl]benzaldehyde.
Reduction: Formation of 3-[2-(3-Chlorophenyl)acetyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(3-Chlorophenyl)acetyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3-Chlorophenyl)acetyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activities
The following compounds share structural motifs with 3-[2-(3-Chlorophenyl)acetyl]benzonitrile, such as the benzonitrile core and halogenated phenyl groups, but exhibit distinct pharmacological profiles due to variations in substituents and scaffold design:
Molecular Properties and Bioavailability
Key molecular properties influencing bioavailability (e.g., rotatable bonds, polar surface area [PSA]) were analyzed using Veber’s rules :
| Compound | Rotatable Bonds | PSA (Ų) | Molecular Weight (g/mol) | Bioavailability Prediction |
|---|---|---|---|---|
| This compound | 4 | ~50 | 255.7 | Moderate (flexible acetyl group) |
| Compound 1c | 3 | ~90 | ~335 | Low (high PSA, rigid triazole) |
| Compound 2 (SARS-CoV-2 inhibitor) | 2 | ~80 | ~350 | Moderate (rigid bipyridin core) |
- PSA : Higher PSA in Compound 1c (~90 Ų) due to the triazole ring may limit membrane permeability, aligning with its lower bioavailability prediction .
Mechanistic and Target-Specific Differences
- Cytotoxicity vs. Compound 2’s bipyridin scaffold enables SARS-CoV-2 main protease (Mpro) inhibition, likely via π-π stacking with the chlorophenyl group and hydrogen bonding with the nitrile .
- Role of Chlorophenyl Group : The 3-chlorophenyl moiety is a common pharmacophore across analogs, contributing to hydrophobic interactions in target binding .
Biological Activity
3-[2-(3-Chlorophenyl)acetyl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H14ClN, featuring a chlorinated phenyl group attached to an acetyl moiety and a benzonitrile structure. This configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The presence of the chlorophenyl group enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
Key Mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other compounds with structural analogs, it may inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest.
- Enzyme Inhibition : It has been shown to act as an inhibitor of various enzymes, potentially affecting metabolic pathways critical for cell survival.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Activity : Investigated for its antibacterial and antifungal properties, it shows promise in inhibiting the growth of certain pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of tubulin and other enzymes |
Case Studies
- Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent in oncology.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.
Toxicological Profile
Assessment of the toxicological profile indicates that while this compound shows promising biological activity, further studies are necessary to establish its safety and efficacy in vivo. Toxicity studies on normal cell lines have shown that it maintains a favorable safety margin at therapeutic concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
